2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is a complex organic compound that falls under the category of substituted benzoic acids. It is characterized by the presence of two methoxy groups and a difluoromethoxy group attached to a benzene ring. This compound is significant in various chemical applications due to its unique structure and properties.
The compound is classified as a member of the benzenoids super class, specifically within the benzoic acids and derivatives class. Its chemical formula is , and it has a molecular weight of approximately 236.19 g/mol. The compound can be identified through its CAS Registry Number, which is 123843-65-2. It is often used in scientific research and industrial applications due to its unique properties derived from the difluoromethoxy and methoxy substituents.
The synthesis of 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid can be achieved through several methods, primarily involving the introduction of difluoromethoxy groups into the aromatic system. One effective synthetic route involves:
This method allows for good yields while maintaining the integrity of the methoxy groups.
The molecular structure of 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid can be represented using various structural formulas:
COC1=C(C(=C(C=C1OC)C(=O)O)F)F
LGHVYSAINQRZJQ-UHFFFAOYSA-N
The structure features a benzene ring with two methoxy groups at positions 4 and 6, and a difluoromethoxy group at position 2. This arrangement contributes to its chemical reactivity and physical properties.
The compound participates in various chemical reactions typical for substituted benzoic acids:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or material science.
The mechanism of action for 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid primarily revolves around its interaction with biological targets due to its structural features:
Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further investigation in medicinal chemistry.
The physical properties of 2-(difluoromethoxy)-4,6-dimethoxybenzoic acid include:
Chemical properties include stability under standard conditions but may react with strong oxidizing agents.
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid has potential applications in various fields:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1